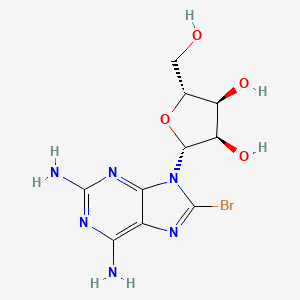

2-Amino-8-bromoadenosine

Description

Significance of Adenosine (B11128) Derivatives as Molecular Probes and Modulators of Biological Processes

Adenosine derivatives are pivotal tools in chemical biology, serving as molecular probes and modulators of a wide array of biological processes. nih.govmdpi.com These molecules, structurally similar to the endogenous nucleoside adenosine, can interact with various biological targets, including G protein-coupled receptors (GPCRs) known as adenosine receptors (A1, A2A, A2B, and A3). nih.gov By binding to these receptors, adenosine analogues can either mimic the effect of adenosine (agonists) or block its action (antagonists), thereby allowing researchers to dissect the roles of specific receptor subtypes in physiological and pathological processes. acs.org

The utility of adenosine derivatives as molecular probes is often enhanced by the attachment of specific tags, such as radioactive isotopes or fluorescent moieties. nih.gov These tagged molecules enable the quantification and visualization of receptors, facilitating studies on ligand-receptor binding and receptor distribution. nih.govmdpi.com Furthermore, the development of bitopic ligands, which possess both an orthosteric (binding to the same site as the endogenous ligand) and an allosteric (binding to a different site) pharmacophore, has opened new avenues for creating biased agonists that can selectively activate certain signaling pathways downstream of the receptor. acs.org This biased signaling is a key area of research, as it holds the potential to develop therapeutic agents with fewer side effects. acs.org

Beyond their role in studying adenosine receptors, these derivatives are instrumental in probing the function of various enzymes that metabolize adenosine or utilize it as a substrate. For instance, they have been used to investigate the mechanisms of kinases, polymerases, and hydrolases. nih.gov The structural modifications on the purine (B94841) ring or the ribose sugar of adenosine can confer specific properties, such as enhanced stability against enzymatic degradation, which is a desirable feature for therapeutic applications. nih.gov

Overview of Purine Nucleoside Analogues in Nucleic Acid Structure and Function Studies

Purine nucleoside analogues are indispensable in the study of nucleic acid structure and function. nih.govoup.com These synthetic molecules, which are variations of the natural purine nucleosides adenosine and guanosine (B1672433), can be incorporated into DNA and RNA oligonucleotides. nih.gov This allows for the site-specific introduction of modifications that can probe various aspects of nucleic acid biology, including base pairing, stacking interactions, and recognition by proteins and enzymes. nih.gov

Furthermore, purine nucleoside analogues are crucial for investigating the intricate three-dimensional structures of RNA. preprints.org RNA molecules fold into complex shapes that are essential for their diverse functions, which include acting as messengers (mRNA), components of ribosomes (rRNA), and transporters of amino acids (tRNA). labxchange.orgkhanacademy.org By replacing natural nucleosides with analogues, researchers can study how these modifications affect RNA folding, stability, and interaction with other molecules. preprints.org Some analogues can also act as fluorescent probes, allowing for the real-time monitoring of RNA dynamics. usm.edu The study of how these analogues influence DNA and RNA structures provides valuable insights into the mechanisms of DNA replication, transcription, and translation, and can aid in the design of therapeutic oligonucleotides.

Contextualization of 2-Amino-8-bromoadenosine within the Landscape of Adenosine Scaffolds

Within the broad class of adenosine derivatives, 8-substituted analogues represent a significant area of research. oup.comnih.govacs.org The C8 position of the purine ring is a common site for modification, as substituents at this position can profoundly influence the conformation of the nucleoside. Specifically, bulky substituents at the C8 position tend to favor the syn conformation around the glycosidic bond, in contrast to the anti conformation typically preferred by natural nucleosides. This conformational preference can have significant consequences for how the analogue interacts with its biological targets. rsc.org

This compound is a specific example of an 8-substituted adenosine analogue that also features a modification at the C2 position of the purine ring. The presence of an amino group at the C2 position, creating a 2,6-diaminopurine (B158960) base, allows for the formation of an additional hydrogen bond in a Watson-Crick-like base pair, which can increase the stability of a nucleic acid duplex. chemicalbook.com

The combination of the 8-bromo and 2-amino substitutions makes this compound a unique chemical entity. The bromine atom at the C8 position not only influences the glycosidic bond conformation but also serves as a useful synthetic handle for further chemical modifications through cross-coupling reactions. nih.govmdpi.com This allows for the creation of a diverse library of 8-substituted 2-aminoadenosine (B16350) derivatives for various applications in chemical biology and medicinal chemistry. For instance, 2-amino-8-bromo-2'-deoxyadenosine has been used as a precursor for the synthesis of 8-alkynylated 2'-deoxyisoguanosines. nih.gov The study of such multifaceted analogues contributes to a deeper understanding of the structure-activity relationships of purine nucleosides and their potential as therapeutic agents or research tools. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(2,6-diamino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN6O4/c11-9-14-3-6(12)15-10(13)16-7(3)17(9)8-5(20)4(19)2(1-18)21-8/h2,4-5,8,18-20H,1H2,(H4,12,13,15,16)/t2-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIGCODAPNURDC-UMMCILCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=NC(=NC(=C3N=C2Br)N)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC(=NC(=C3N=C2Br)N)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559951 | |

| Record name | 2-Amino-8-bromoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81102-44-5 | |

| Record name | 2-Amino-8-bromoadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81102-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-8-bromoadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081102445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-8-bromoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms and Biochemical Activities of 8 Bromoadenosine Analogues

Modulation of Adenosine (B11128) Receptor Signaling Pathways

Adenosine is a ubiquitous signaling molecule that exerts its effects by binding to four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. accscience.comgoums.ac.ir These receptors are integral to numerous physiological processes, and their activation triggers distinct intracellular signaling cascades. accscience.comnih.gov The A1 and A3 receptors typically couple to inhibitory G proteins (Gi), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. accscience.com In contrast, the A2A and A2B receptors couple to stimulatory G proteins (Gs), which activate adenylyl cyclase and result in increased intracellular cAMP. accscience.com

Analogues of adenosine, including 8-bromoadenosine (B559644) derivatives, can modulate these pathways. The compound 8-bromo-cAMP, a stable and membrane-permeable analogue of cAMP, is frequently used in research to mimic the effects of A2 receptor activation. spandidos-publications.comnih.govahajournals.org Studies have shown that applying 8-bromo-cAMP can replicate the downstream effects of A2A receptor agonists, such as inhibiting the proliferation of rat pulmonary artery smooth muscle cells. spandidos-publications.comahajournals.org This indicates that 8-bromo-adenosine compounds can directly influence the cAMP-dependent signaling axis, which is a primary mechanism of adenosine receptor function. The activation of A2A receptors, for instance, has been shown to trigger Akt signaling and influence the cellular localization of β-catenin in osteoblasts, a process that can be mimicked by cAMP analogues. nih.gov The ability of these analogues to bypass the receptor and directly activate downstream pathways like protein kinase A (PKA) underscores their role in investigating and manipulating adenosine signaling. nih.govnih.gov

Interaction with Nucleoside Transporters

Nucleoside transporters are membrane proteins crucial for the salvage of nucleosides for nucleic acid synthesis and for mediating the cellular uptake of various nucleoside-derived drugs. frontiersin.orgnih.gov They are broadly divided into two families: the concentrative nucleoside transporters (CNTs) and the equilibrative nucleoside transporters (ENTs). frontiersin.orgnih.gov The human CNT family includes hCNT1, which prefers pyrimidine (B1678525) nucleosides; hCNT2, which prefers purine (B94841) nucleosides; and hCNT3, which transports both. frontiersin.orgnih.gov

Research has identified that derivatives of 8-aminoadenosine (B15950) represent a novel class of inhibitors for the human concentrative nucleoside transporter 2 (hCNT2). nih.govacs.org Scientists hypothesized that inhibiting hCNT2, a key transporter for purine nucleosides in the gastrointestinal tract, could suppress the increase in serum urate levels caused by dietary purines. nih.gov To explore this, studies involved modifying adenosine, a natural substrate of hCNT2, to convert it into an inhibitor. nih.govresearchgate.net Initial screening of adenosine derivatives modified at various positions revealed that substitution at the 8-position was particularly effective. nih.gov Specifically, 8-(benzylamino)adenosine was identified as a moderate inhibitor of hCNT2, providing a lead compound for further development. nih.govacs.org This discovery established that 8-aminoadenosine derivatives could effectively block the transport function of hCNT2. nih.gov

Following the initial identification of 8-(benzylamino)adenosine as an hCNT2 inhibitor, subsequent structure-activity relationship (SAR) studies were conducted to identify the structural features essential for potent inhibition. nih.gov These investigations led to the discovery of significantly more potent inhibitors, with one compound exhibiting an IC50 value of 0.64 µM. nih.govmedchemexpress.com Conformational analysis suggested that the N–H moiety within the substituent at the 8-position is a critical feature for exhibiting inhibitory activity against hCNT2. nih.gov The development from a moderate inhibitor (IC50 = 52 µM) to a highly potent one (IC50 = 0.64 µM) demonstrated the importance of specific structural modifications to the 8-aminoadenosine scaffold. nih.gov

Table 1: Inhibitory effects of selected adenosine derivatives on sodium-dependent inosine (B1671953) uptake in COS-7 cells transiently expressing hCNT2. Data sourced from Tatani K, et al. (2015). nih.govmedchemexpress.com

Inhibition of Human Concentrative Nucleoside Transporter 2 (hCNT2) by 8-Aminoadenosine Derivatives

Effects on Cyclic ADP-Ribose (cADPR)-Mediated Calcium Signaling Pathways

Cyclic ADP-ribose (cADPR) is a second messenger that mobilizes calcium (Ca²⁺) from intracellular stores, playing a vital role in cellular signaling. nih.govnih.gov Analogues with substitutions at the 8-position of the adenine (B156593) ring, such as 8-bromo-cADPR, are important pharmacological tools used to investigate these pathways. nih.govacs.org

Substitution at the 8-position of the cADPR molecule generally converts it from an agonist into an antagonist of cADPR-induced Ca²⁺ release. acs.orgrsc.org Compounds like 8-bromo-cADPR and 8-amino-cADPR are widely recognized as antagonists and are used to block cADPR-mediated signaling in various cell types, including sea urchin eggs and Jurkat T-lymphocytes. acs.orgrsc.orgacs.orgcaymanchem.com For instance, 8-bromo-cADPR has been shown to attenuate Ca²⁺ responses elicited by certain agonists in porcine airway smooth muscle cells. nih.gov

However, the activity of these analogues can be complex, exhibiting an unexpected "agonist/antagonist switch" depending on the molecular structure and biological context. acs.org While 8-N₃-cADPR and 8-NH₂-cADPR are known antagonists, their carbocyclic counterparts (8-N₃-cADPcR and 8-NH₂-cADPcR) surprisingly act as full agonists in sea urchin egg homogenates. acs.orgnih.gov Furthermore, some classical antagonists, including 8-bromo-cADPR and 8-amino-cADPR, have demonstrated weak agonistic properties at higher concentrations. acs.orgacs.org This dual activity suggests that the global conformation of the molecule, rather than a single substitution, dictates whether it will act as an agonist or an antagonist. acs.org

Table 2: Summary of biological activities of selected 8-substituted cADPR analogues. acs.orgrsc.orgacs.orgnih.govacs.org

The structural features that confer antagonistic properties to 8-substituted cADPR analogues are a subject of detailed investigation. nih.gov Studies have revealed that the hydroxyl group at the 2'-position of the southern ribose moiety is a crucial motif for the antagonistic activity of these compounds. acs.orgnih.govmdpi.comhku.hk While the 2'-hydroxyl group does not appear to affect the Ca²⁺-mobilizing ability of cADPR itself, its presence is important for the function of 8-substituted antagonists. acs.orgnih.govmdpi.com

Deletion of this 2'-OH group has been shown to decrease the antagonistic potency of the analogues, a finding that is particularly evident in the 8-amino series. acs.orgacs.orgnih.gov Intriguingly, the removal of the 2'-OH group can also enhance agonistic effects in some 8-substituted analogues. acs.orgmdpi.comnih.gov For example, 8-bromo-2'-deoxy-cADPR, which lacks the 2'-hydroxyl, was found to be a weak but nearly full agonist in sea urchin egg homogenates. acs.orgnih.gov This highlights a complex interplay between substitutions at the 8-position and modifications on the ribose sugar, which collectively determine the final biological activity of the molecule. acs.org

Table of Mentioned Compounds

Agonistic and Antagonistic Properties of 8-Substituted cADPR Analogues

Enzymatic Interactions and Protein Binding

Analogues of 8-bromoadenosine have been shown to interact with and modulate the activity of enzymes that bind adenosine diphosphate (B83284) (ADP). A notable example is ADP-dependent glucokinase (ADPGK), a type of hexokinase. Research has demonstrated that 8-bromo-substituted adenosine nucleotides can inhibit human ADPGK. The mechanism of this inhibition is competitive, and structural analysis through X-ray crystallography has revealed that the bromine substitution at the C8 position induces significant conformational changes within the enzyme's active site. These structural alterations are caused by the engagement of the bromine atom with crucial catalytic residues, thereby hindering the enzyme's normal function.

While direct studies on 2-Amino-8-bromoadenosine are limited, research into related compounds provides insight into potential interactions. For instance, early studies investigated the interaction of 5′,8-cycloadenosine, a product derived from 8-bromoadenosine, with adenylate kinase. mdpi.com Adenylate kinase is a critical enzyme for maintaining cellular energy homeostasis by catalyzing the reversible conversion of ATP and AMP into two ADP molecules. plos.org The function of adenylate kinase is essential for transferring the energy of both the γ and β-phosphoryls of ATP, a process vital in tissues with high or fluctuating energy demands. nih.gov Further research using proteome-wide strategies has also identified adenylate kinase 4 (AK4) as a protein that interacts with deoxyadenosine (B7792050) monophosphates (dNMPs), underscoring the enzyme's role in nucleotide metabolism. nih.gov

The Transient Receptor Potential Melastatin 2 (TRPM2) channel, a calcium-permeable cation channel activated by adenosine 5′-diphosphoribose (ADPR), is a key target for 8-bromoadenosine analogues. nih.gov These analogues, particularly those with substitutions at the C8 position of the purine ring, frequently exhibit antagonistic activity against the TRPM2 channel.

Specifically, 8-bromo-cyclic ADP-ribose (8-Br-cADPR) has been identified as an antagonist of cyclic ADPR (cADPR) and has been shown to completely suppress TRPM2 currents induced by cADPR and hydrogen peroxide. researchgate.netbiolog.de Structural studies have revealed that 8-Br-cADPR exerts its inhibitory effect by binding to the MHR1/2 domain of the channel, which stabilizes it in an inactive, apo-like conformation. biolog.de This is in contrast to the agonist ADPR, which requires binding at two separate sites for full channel activation. biolog.de

Structure-activity relationship studies have highlighted the importance of the C8 substituent. While bulky, hydrophobic groups at this position, such as a phenyl group, lead to effective antagonism, a small polar group like an amino group (8-NH2-ADPR) was found to be inactive as an antagonist. nih.gov Both 8-amino-cADPR and 8-bromo-cADPR are recognized as antagonists of cADPR-mediated Ca2+ signaling, although their potencies can differ depending on the cellular context. oup.com For example, in Jurkat T-cells, 8-amino-cADPR is a more potent antagonist than its 2'-deoxy derivative, indicating that the 2'-hydroxyl group is an important motif for its antagonistic activity. oup.com

Table 1: Antagonistic Activity of 8-Substituted ADPR Analogues on TRPM2 Channel

| Compound | Substitution at C8 | Activity on TRPM2 Channel | Reference |

|---|---|---|---|

| 8-Br-cADPR | Bromo | Antagonist; suppresses cADPR-induced currents | researchgate.netbiolog.de |

| 8-Ph-ADPR | Phenyl | Effective Antagonist | nih.gov |

| 8-NH2-ADPR | Amino | Inactive as an antagonist | nih.gov |

| 8-amino-cADPR | Amino | Antagonist of cADPR/Ca2+ signaling | oup.com |

The nucleotide-binding domain (NBD) of chaperone proteins is another significant target for 8-bromoadenosine analogues. Glucose-Regulated Protein 78 (GRP78), also known as BiP, is an essential molecular chaperone in the HSP70 family whose function is dependent on ATP hydrolysis within its NBD. tandfonline.com The GRP78 orthologue in Plasmodium falciparum (PfGRP78) has been identified as a potential drug target. tandfonline.com

Crystal-based screening has been used to identify nucleoside analogues that bind to the ATP binding site of PfGRP78-NBD. In these studies, the domain was first crystallized in a complex with 8-bromoadenosine. tandfonline.com This initial complex then served as a template for identifying other binding compounds through a ligand replacement assay. tandfonline.com Several analogues, including this compound's parent compound, 8-Aminoadenosine, were identified as 'hit' compounds that could displace 8-bromoadenosine and occupy the active site. tandfonline.com This demonstrates that the NBD of PfGRP78 can accommodate various C8-substituted adenosine analogues. tandfonline.com

Table 2: Nucleoside Analogues Identified via Crystal-Based Screening with PfGRP78-NBD

| Hit Compound ID | Compound Name | Finding | Reference |

|---|---|---|---|

| HP1 | 8-Bromoadenosine | Used to form the initial protein-ligand complex | tandfonline.com |

| HP2 | 8-Aminoadenosine | Replaced 8-bromoadenosine in the active site | tandfonline.com |

| HP3 | 7-Deaza-2′-C-methyladenosine | Replaced 8-bromoadenosine in the active site | tandfonline.com |

| HP5 | Toyocamycin | Replaced 8-bromoadenosine in the active site | tandfonline.com |

| HP19 | Trans-Zeatin Riboside | Replaced 8-bromoadenosine in the active site | tandfonline.com |

| HP20 | 5′-Methylthioadenosine | Replaced 8-bromoadenosine in the active site | tandfonline.com |

| HP22 | Piclidenoson | Replaced 8-bromoadenosine in the active site | tandfonline.com |

| HP23 | VER155008 | Replaced 8-bromoadenosine in the active site | tandfonline.com |

G protein-coupled receptors (GPCRs) are a vast family of transmembrane proteins that trigger intracellular signaling cascades by coupling to heterotrimeric G proteins. nih.gov The specific G protein activated (e.g., Gαs, Gαi, Gαq) determines the downstream cellular response, which often involves the modulation of second messengers like cyclic AMP (cAMP). nih.govscience.gov

While direct evidence of this compound binding to GPCRs is not extensively documented, the cell-permeable analogue 8-bromoadenosine-3',5'-cyclic monophosphate (8-Br-cAMP) is widely used as a tool to study GPCR signaling pathways. researchgate.netoup.com 8-Br-cAMP is an analogue of cAMP that can activate protein kinase A (PKA) and other downstream effectors, effectively mimicking the signaling that occurs upon the activation of a Gαs-coupled GPCR. oup.comnih.gov Studies have used 8-Br-cAMP to investigate the crosstalk between GPCR signaling and other pathways, such as the Toll-like receptor (TLR) pathway. oup.com For example, 8-Br-cAMP treatment was shown to downregulate the transcription of key inflammatory genes like TNF and c-Myc in macrophages. oup.com However, in other contexts, such as influenza virus budding, activators of PKA like 8-Br-cAMP did not appear to affect the process, suggesting pathway-specific roles.

The binding of 8-bromoadenosine analogues can induce significant conformational changes in enzymes, altering their catalytic activity.

Hexokinase: As mentioned previously, an 8-bromo-substituted adenosine nucleotide acts as a competitive inhibitor of human ADP-dependent glucokinase (ADPGK), a member of the hexokinase family. Structural analysis confirmed that the binding of this analogue causes "marked structural changes within the protein's active site," which directly contributes to its inhibitory effect.

Liver Alcohol Dehydrogenase (LADH): LADH is a classic model for studying enzyme conformational changes. The binding of the coenzyme NAD+ induces a large-scale rotation of the catalytic domain relative to the coenzyme-binding domain, shifting the enzyme from an "open" apo-conformation to a "closed," catalytically active conformation. science.gov While the binding of adenosine diphosphoribose alone is not sufficient to induce this closure, studies have been conducted on the conformation of 8-bromoadenosine diphosphoribose when it is bound to LADH, indicating its utility in probing the structural dynamics of the enzyme's active site.

Influence on G-Protein Coupling

Influence on Nucleic Acid Structure and Function

The introduction of a bulky substituent like a bromine atom at the C8 position of an adenosine residue can have profound effects on the structure and function of nucleic acids. One of the most significant structural consequences is the preference for a syn conformation around the glycosidic bond, in contrast to the typical anti conformation found in standard B-form DNA. This C8-bromination-induced shift to the syn conformation is a key factor in promoting the formation of non-canonical DNA structures, most notably Z-DNA.

Beyond altering the helical structure, the incorporation of 8-bromoadenosine into DNA can also modify its functional response to damage. Experiments using DNA origami nanoframes to study the effects of ionizing radiation have shown that 8-bromoadenosine acts as a radiosensitizer. Its presence in a DNA strand leads to a significant increase in the total number of radiation-induced lesions compared to unmodified DNA. Furthermore, it enhances the yield of more severe damage, such as double-strand breaks (DSBs), highlighting a distinct mechanism of radiosensitization.

Table 3: Compounds Mentioned in This Article

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| 8-Bromoadenosine | |

| Adenosine diphosphate | ADP |

| Adenosine triphosphate | ATP |

| Adenosine monophosphate | AMP |

| ADP-dependent glucokinase | ADPGK |

| 8-bromo-cyclic ADP-ribose | 8-Br-cADPR |

| Transient Receptor Potential Melastatin 2 | TRPM2 |

| Adenosine 5′-diphosphoribose | ADPR |

| Cyclic ADP-ribose | cADPR |

| 8-phenyl-ADPR | |

| 8-NH2-ADPR | |

| 8-amino-cADPR | |

| Glucose-Regulated Protein 78 | GRP78 / BiP |

| Plasmodium falciparum GRP78 | PfGRP78 |

| 8-Aminoadenosine | |

| 7-Deaza-2′-C-methyladenosine | |

| Toyocamycin | |

| Trans-Zeatin Riboside | |

| 5′-Methylthioadenosine | |

| Piclidenoson | |

| VER155008 | |

| G protein-coupled receptor | GPCR |

| Cyclic adenosine monophosphate | cAMP |

| 8-bromoadenosine-3',5'-cyclic monophosphate | 8-Br-cAMP |

| Protein kinase A | PKA |

| Liver Alcohol Dehydrogenase | LADH |

| Nicotinamide (B372718) adenine dinucleotide | NAD+ |

| 8-bromoadenosine diphosphoribose |

Stabilization and Destabilization of G-Quadruplex (GQ) Architectures by 8-Bromoadenosine Residues

G-quadruplexes (GQs) are four-stranded secondary structures that can form in guanine-rich regions of DNA and RNA. nih.govnih.gov The stability and conformation of these structures can be modulated by the incorporation of modified nucleosides, including 8-bromoadenosine. The substitution of adenosine with 8-bromoadenosine (br⁸A) in oligodeoxynucleotides derived from human telomeric DNA has been shown to increase the stability of the resulting parallel-stranded G-quadruplexes. researchgate.netnih.gov

Molecular modeling and NMR studies on sequences such as d(A(br)GGGT) and d(TA(br)GGGT) indicate that the bulky bromine atom at the C8 position forces the adenosine nucleoside into a syn conformation. researchgate.net This conformational constraint is favorable for the architecture of certain parallel G-quadruplexes, thereby enhancing their thermal stability. researchgate.netnih.gov For instance, the incorporation of 8-bromoadenine (B57524) (br⁸dA) into the parent structures of tetramolecular GQs increased their stability. researchgate.netnih.gov However, the effect is not universally stabilizing. In some contexts, the introduction of 8-bromoadenosine can lead to a moderate destabilization of the G-quadruplex structure, highlighting that the impact of this modification can be dependent on the specific sequence and topology of the quadruplex. chalmers.se

Table 1: Effect of 8-Bromoadenosine on G-Quadruplex (GQ) Thermal Stability

| Oligonucleotide Sequence | Modification | Observed Effect on Thermal Stability | Reference |

|---|---|---|---|

| Truncated Human Telomeric DNA (e.g., d(AGGGGT)) | Adenosine replaced with 8-Bromoadenosine | Increased Stability | researchgate.netnih.gov |

| General G-Quadruplex Context | Adenosine replaced with 8-Bromoadenosine | Moderate Destabilization | chalmers.se |

Impact on Syn/Anti Glycosidic Conformation and its Stereochemical Preferences

Purine nucleosides can exist in two major conformations, syn and anti, which describe the rotation of the nucleobase around the N-glycosidic bond that connects it to the sugar moiety. It is widely accepted that introducing a bulky substituent at the C8 position of a purine sterically hinders the anti conformation, making the syn conformation preferential.

In the case of 8-bromoadenosine, the large bromine atom prevents the purine base from adopting the anti conformation, which is the preferred form for natural adenosine. researchgate.net Consequently, 8-bromoadenosine predominantly adopts the syn conformation. researchgate.net This conformational shift has been confirmed through ¹H NMR studies, which show significant deshielding of the H(2') proton, a characteristic marker for the change from an anti to a syn conformation. researchgate.net This enforced syn preference is a key determinant of the biochemical activity of 8-bromoadenosine and its analogues, directly influencing the stability of structures like G-quadruplexes where a syn conformation is structurally favorable. researchgate.net

Table 2: Conformational Preferences of Adenosine vs. 8-Bromoadenosine

| Compound | Dominant Glycosidic Conformation | Reason for Preference | Reference |

|---|---|---|---|

| Adenosine | Anti | Less steric hindrance in the absence of a C8 substituent. | researchgate.net |

| 8-Bromoadenosine | Syn | Steric hindrance from the bulky bromine atom at the C8 position disfavors the anti conformation. | researchgate.net |

Mechanisms of Adenine Photodimerization Involving C8 Position

Exposure to ultraviolet (UV) radiation can induce photochemical reactions in DNA, leading to the formation of photoproducts. While pyrimidine dimers are the most common UV-induced lesions, purines also undergo photodimerization, and the C8 position of adenine is mechanistically crucial in this process. nih.gov The photodimerization of adjacent adenine bases on a single DNA strand proceeds through a complex mechanism initiated by a cycloaddition reaction. nih.govnih.gov

The primary event involves the photoaddition of the N(7)-C(8) double bond of the 5'-adenine across the C(5) and C(6) positions of the adjacent 3'-adenine. nih.govnih.govcase.edu This reaction forms a highly unstable azetidine (B1206935) intermediate. nih.govnih.gov This intermediate serves as a common precursor that can undergo competing modes of ring fission to yield two different major photoproducts. nih.gov Structural elucidation of one of these products revealed that it contains a deoxyadenosine unit covalently linked through its C(8) position to the C(4) position of a rearranged imidazole (B134444) moiety derived from the second adenine base. nih.gov

Table 3: Key Steps in Adenine Photodimerization Involving the C8 Position

| Step | Description of the Process | Key Atoms/Bonds Involved | Reference |

|---|---|---|---|

| 1. Photoexcitation | Absorption of UV light by adjacent adenine bases. | Adenine nucleobases | nih.gov |

| 2. Cycloaddition | The N(7)-C(8) double bond of the 5'-adenine adds across the C(5)-C(6) bond of the 3'-adenine. | N(7)-C(8) (5'-adenine), C(5)-C(6) (3'-adenine) | nih.govnih.govcase.edu |

| 3. Intermediate Formation | Formation of a transient and unstable azetidine ring structure. | Azetidine ring | nih.govnih.gov |

| 4. Ring Fission & Product Formation | The azetidine intermediate undergoes one of several competing ring-opening pathways, leading to stable photoproducts. One major product features a C(8)-C(4) linkage between the two modified bases. | C(8) of one adenine, C(4) of the other's remnant | nih.govnih.gov |

Structural Characterization and Conformational Analysis of 8 Bromoadenosine Analogues

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy and X-ray Diffraction are powerful and complementary methods for determining the detailed atomic-level structure of molecules like 8-bromoadenosine (B559644) analogues.

Nuclear Magnetic Resonance (NMR) spectroscopy in solution provides information about the conformation of these molecules in a more dynamic state. jeol.com Key NMR parameters, such as chemical shifts and coupling constants, are used to determine the preferred conformation around the glycosidic bond (the bond connecting the purine (B94841) base to the ribose sugar) and the pucker of the ribose ring. unimi.itrsc.org For instance, the chemical shifts of specific protons and carbons in the ribose and the purine base can indicate a syn or anti conformation. acs.orgnih.gov In many 8-substituted purine nucleosides, a characteristic downfield shift of the H2' proton and specific changes in the 13C NMR spectrum are indicative of a syn conformation. unimi.itacs.org

Interactive Table: Spectroscopic Data for 8-Substituted Adenosine (B11128) Analogues.

| Compound | Technique | Key Finding | Reference |

|---|---|---|---|

| 8-Bromoadenosine | X-ray Diffraction | Adopts the syn conformation. | tandfonline.comnih.gov |

| 8-Bromoguanosine (B14676) | X-ray Diffraction | Adopts the syn conformation. | tandfonline.comnih.gov |

| 8-Bromo-2',3'-O-isopropylideneadenosine | X-ray Diffraction, NMR | Two crystalline forms with different sugar conformations were identified. | oup.comnih.gov |

| 8-Substituted Purine Nucleosides | 13C NMR | Characteristic chemical shifts for the syn conformation. | acs.orgnih.gov |

| 8-Bromoadenosine 5'-phosphates | 13C NMR | Assumed to adopt a rigid syn conformation. | jst.go.jpresearchgate.net |

Conformational Studies of Ribose Pucker and Base Stacking Patterns in Brominated Adenosines

Base stacking refers to the non-covalent interactions between the aromatic rings of adjacent bases. These interactions are a major stabilizing force in nucleic acid structures. The presence of a bulky bromine atom at the 8-position significantly influences these stacking patterns. gatech.edu In many cases, the stacking is altered to allow for close contact between the bromine atom and the ring of an adjacent base. gatech.edu However, in the crystal structure of 8-bromo-2',3',5'-triacetyl adenosine, the bromine atoms were not found to be involved in stacking. tandfonline.com In some adenosine dimers, base stacking is a prerequisite for the formation of excimer states upon UV absorption, and these stacking interactions can be disrupted by changes in the solvent environment. nih.gov

Steric and Electronic Effects of 8-Substituents on Purine Nucleoside Conformation

The substituent at the 8-position of the purine ring plays a critical role in determining the conformational preference around the glycosidic bond. This is due to a combination of steric and electronic effects.

A bulky substituent at the C8 position, such as a bromine atom, creates steric hindrance with the ribose sugar. mdpi.com This steric clash makes the anti conformation, which is common for naturally occurring purine nucleosides, energetically unfavorable. Consequently, the nucleoside is forced to adopt the syn conformation to relieve this steric strain. nih.govmdpi.complos.orgttu.ee This principle is a general one for 8-substituted purines, including those with methyl, chloro, and amino groups. mdpi.comnih.gov

The electronic effects of the substituent can also play a role, although they are often considered secondary to the steric effects in determining the glycosidic bond conformation. The electronic properties of the substituent can influence the electron distribution in the purine ring and affect the stability of different conformations. nih.govcapes.gov.br

The preference for the syn conformation induced by the 8-bromo substituent has significant implications for the structure of nucleic acids. For example, the incorporation of 8-bromoguanosine into a DNA duplex can promote the transition from the right-handed B-DNA form to the left-handed Z-DNA form, as the syn conformation is a characteristic feature of guanine (B1146940) residues in Z-DNA. nih.govmdpi.com

Interactive Table: Influence of 8-Substituents on Purine Nucleoside Conformation.

| 8-Substituent | Primary Effect | Resulting Conformation | Consequence in DNA | Reference |

|---|---|---|---|---|

| Bromine | Steric Hindrance | Predominantly syn | Can promote B- to Z-DNA transition | nih.govmdpi.com |

| Methyl | Steric Hindrance | Predominantly syn | Can promote B- to Z-DNA transition | mdpi.com |

| Chloro | Steric Hindrance | Predominantly syn | nih.gov | |

| Amino | Steric Hindrance | Predominantly syn | nih.gov | |

| α-hydroxyisopropyl | Steric Hindrance | Predominantly syn | nih.gov |

Molecular Modeling Investigations of Modified Nucleic Acid Structures

Molecular modeling provides a powerful computational approach to investigate the structure, dynamics, and energetics of nucleic acids containing modified nucleosides like 2-Amino-8-bromoadenosine. nih.govmdpi.com These methods complement experimental data from techniques like NMR and X-ray crystallography, offering insights that can be difficult to obtain experimentally. nih.gov

Molecular modeling studies have been used to explore the conformational preferences of 8-bromoadenosine and its impact on nucleic acid structure. For instance, molecular modeling of parallel stranded quadruplexes containing 8-bromoadenosine indicated that the bulky bromine atom forces the glycosidic bond into a syn conformation, which in turn stabilizes the quadruplex structure. researchgate.net

Cellular Biology and Physiological Modulations in Vitro Research

Cellular Uptake Mechanisms of 8-Bromoadenosine (B559644) and Nucleoside Analogues

The entry of 8-bromoadenosine and its analogues into cells is a critical step for their biological activity. This process is mediated by various transport systems, including nucleoside transporters and endocytotic pathways. Mammalian cells possess two main types of nucleoside transporters: concentrative nucleoside transporters (CNTs), which are dependent on a sodium gradient, and equilibrative nucleoside transporters (ENTs), which facilitate transport in both directions across the cell membrane. nih.gov Research on Escherichia coli transporters, which serve as models for mammalian systems, indicates that the structural features of nucleoside analogues like 8-bromoadenosine influence their interaction with these transport proteins. researchgate.net For instance, the NupC transporter appears to selectively bind adenosine (B11128) analogues in an anti-conformation, a preference influenced by the bromine substitution at the C-8 position in 8-bromoadenosine. researchgate.net

In vitro studies have revealed that endocytosis is a significant mechanism for the cellular internalization of materials, a process that can be stimulated by 8-bromoadenosine-3',5'-cyclic monophosphate (8-Br-cAMP). In studies using isolated perfused rat lungs and alveolar type II cells, the uptake of liposomes was shown to involve both clathrin-mediated and actin-dependent endocytotic pathways. physiology.orgnih.govscite.aiphysiology.org The use of inhibitors provided specific insights into these mechanisms. Amantadine and phenylarsine (B13959437) oxide, which inhibit clathrin-mediated endocytosis, decreased the uptake of liposomes by approximately 40%. physiology.orgnih.govphysiology.org Cytochalasin D, an inhibitor of actin-dependent processes like macropinocytosis, reduced uptake by 55% and had an additive effect when combined with clathrin inhibitors. physiology.orgnih.govphysiology.org

Conversely, research on polarized Madin-Darby canine kidney (MDCK) cells suggests that 8-Br-cAMP can stimulate apical endocytosis through a clathrin-independent mechanism. nih.gov This stimulation persisted even when the clathrin-dependent pathway was blocked, indicating that the specific uptake mechanism can be cell-type dependent. nih.gov

The translocation of nucleoside analogues across the cell membrane can be either an active, energy-dependent process or a passive, energy-independent one. Concentrative nucleoside transporters (CNTs) utilize the sodium ion gradient to actively transport nucleosides into cells, an energy-dependent mechanism. nih.gov In contrast, equilibrative nucleoside transporters (ENTs) mediate facilitated diffusion, which does not directly require metabolic energy and allows nucleosides to move down their concentration gradient. nih.gov The inhibition of ENT1 by 8-pCPT-cAMP and its metabolites suggests that these analogues can interfere with energy-independent transport pathways. nih.gov The lipophilic nature of 8-Br-cAMP, enhanced by the bromine atom, allows it to be membrane-permeant in many biological systems, facilitating its entry into cells. biolog.desigmaaldrich.com

Several factors have been shown to influence the cellular uptake of 8-bromoadenosine analogues.

Concentration: The effects of uptake inhibitors on liposome (B1194612) internalization in the lung are concentration-dependent. physiology.org Similarly, the concentration of 8-Br-cAMP itself can be a determining factor in its biological effects, such as inducing differentiation in stem cells or triggering proliferation in thyroid cells. pnas.org

Cell Type: The mechanisms of uptake and the subsequent cellular response vary significantly between different cell types. For example, clathrin- and actin-dependent pathways are prominent for liposome uptake in alveolar type II cells, while a clathrin-independent pathway is stimulated by 8-Br-cAMP in polarized kidney cells. physiology.orgphysiology.orgnih.gov Furthermore, the specific nucleoside transporters expressed, such as NupC and NupG in E. coli, show different selectivities for nucleoside analogues, highlighting the importance of cell-specific protein expression. researchgate.net

Cargo: The nature of the material being internalized is also a key factor. Studies on cellular uptake have often used 8-Br-cAMP to stimulate the internalization of a separate "cargo," such as liposomes. physiology.orgphysiology.orgnih.gov The presence of surfactant protein A (SP-A) on these liposomes was found to enhance their uptake via the P63 receptor on type II pneumocytes, and this enhanced uptake was further stimulated by cAMP. nih.gov

| Factor/Mechanism | Key Finding | Model System | Citation |

|---|---|---|---|

| Endocytosis Pathways | Uptake involves both clathrin-mediated and actin-dependent pathways. | Isolated Perfused Rat Lungs / Alveolar Type II Cells | physiology.orgnih.govphysiology.org |

| Endocytosis Pathways | Stimulates apical endocytosis via a clathrin-independent mechanism. | Polarized Madin-Darby Canine Kidney (MDCK) Cells | nih.gov |

| Transport Proteins | 8-bromoadenosine shows selective binding to the NupC transporter. | Escherichia coli | researchgate.net |

| Influencing Factors | Uptake is influenced by the concentration of inhibitors and the presence of cargo like SP-A. | Alveolar Type II Cells | physiology.orgnih.gov |

Energy-Dependent Versus Energy-Independent Translocation Across Cell Membranes

Regulation of Intracellular Signaling Pathways

8-Bromoadenosine and its derivatives are potent modulators of intracellular signaling, primarily through their interaction with the cyclic AMP (cAMP) pathway. As a stable and membrane-permeable analogue of cAMP, 8-Br-cAMP is widely used in vitro to mimic the effects of elevated intracellular cAMP levels. biolog.desigmaaldrich.com

8-Br-cAMP is a well-established activator of the primary downstream effectors of cAMP: cAMP-dependent protein kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac). biolog.demedchemexpress.comnih.gov Unlike the endogenous messenger cAMP, 8-Br-cAMP is resistant to degradation by phosphodiesterases (PDEs), the enzymes that normally break down cAMP. wikipedia.org This resistance leads to a more sustained activation of PKA and Epac, resulting in prolonged signaling. sigmaaldrich.comwikipedia.org

The activation of both PKA and Epac by 8-Br-cAMP has been demonstrated in numerous cell types. nih.govserbiosoc.org.rs For instance, in B92 glial cells, 8-Br-cAMP induces the expression of glial fibrillary acidic protein (GFAP) and morphological changes through the activation of both PKA and Epac. serbiosoc.org.rs Similarly, in osteoblast-like cells, the induction of Vascular Endothelial Growth Factor (VEGF) by 8-Br-cAMP is suggested to involve both signaling cascades, as specific activators for either PKA or Epac alone did not produce the same effect. nih.gov In thyroid cells, 8-Br-cAMP is sufficient to trigger proliferation by activating both PKA and Epac. pnas.org

8-Br-cAMP has been shown to be a potent secretagogue, stimulating the release of various hormones from cultured cells by mimicking cAMP-mediated signaling.

A significant body of research has focused on its effect on gastrin release. In cultured gastrinoma-derived G cells, 8-Br-cAMP stimulates the rate of gastrin release in a dose-dependent manner. nih.govnih.gov In one study, it was the most potent agent tested, increasing gastrin release to 263% above the basal level. nih.gov This stimulatory effect can be inhibited by somatostatin (B550006) in a dose-dependent fashion. nih.gov 8-Br-cAMP was also found to stimulate gastrin release from primary cultures of canine antral G-cells, an effect that was not inhibited by the prostaglandin (B15479496) analogue enprostil, suggesting it acts downstream of receptor-G protein interactions. physiology.org

Beyond gastrin, 8-Br-cAMP influences the release of other hormones. In primary cultures of rat anterior pituitary cells, it increases the steady-state levels of growth hormone (GH) mRNA and stimulates GH release. nih.gov Studies using human GH-secreting adenoma cells also demonstrated that 8-Br-cAMP application leads to an increase in membrane capacitance, an index of exocytosis and hormone secretion, although this effect required prior calcium influx. physiology.org

| Process | Effect of 8-Br-cAMP | Model System | Citation |

|---|---|---|---|

| Effector Activation | Activates both Protein Kinase A (PKA) and Epac. | Various (e.g., Cardiac, Glial, Osteoblast-like cells) | medchemexpress.comnih.govserbiosoc.org.rs |

| Signaling Duration | Provides long-acting stimulation due to resistance to PDE degradation. | Biochemical Assays | sigmaaldrich.comwikipedia.org |

| Gastrin Release | Potently stimulates gastrin release in a dose-dependent manner. | Cultured Gastrinoma Cells / Canine Antral G-Cells | nih.govnih.govphysiology.org |

| Growth Hormone Release | Increases GH mRNA levels and stimulates GH secretion. | Rat Anterior Pituitary Cells / Human GH-secreting Adenoma Cells | nih.govphysiology.org |

Role of 8-Bromoadenosine-3',5'-cyclic Monophosphate (8-Br-cAMP) in cAMP Accumulation and Effector Activation (PKA, Epac)

In Vitro Biological Activities in Specific Cell Lines and Organisms

Extensive searches of available scientific literature and research databases did not yield specific data regarding the in vitro biological activities of 2-Amino-8-bromoadenosine in the contexts outlined below. Research has been conducted on structurally related compounds, such as 8-bromoadenosine, 8-aminoadenosine (B15950), and their derivatives (e.g., 8-Br-cAMP), but these findings cannot be attributed to this compound itself.

Effects on Cell Proliferation and Differentiation (e.g., Leydig-like cells, stem cells)

There is currently no available research specifically investigating the effects of this compound on the proliferation and differentiation of Leydig-like cells or stem cells. Studies in this area have utilized related molecules, such as 8-bromoadenosine 3′,5′-cyclic monophosphate (8-Br-cAMP), to induce the differentiation of human embryonic and induced pluripotent stem cells into steroid-producing cells. However, these findings are specific to the 8-bromo-cAMP derivative and not this compound.

Enhancement of DNA Damage and Radiosensitization in DNA Origami Systems

No specific studies were found that examine the role of this compound in the enhancement of DNA damage or radiosensitization within DNA origami systems. The compound 8-bromoadenosine has been studied as a radiosensitizer, where its incorporation into DNA origami nanoframes leads to an enhancement in the total number of radiation-induced lesions. This effect is attributed to the bromo-substituent on the base, but similar experiments involving the 2-amino variant have not been documented.

Anti-Parasitic Activities in Cellular Models (e.g., Babesia bovis)

There is no available scientific literature detailing the anti-parasitic activities of this compound against cellular models of Babesia bovis or other related parasites. While research into novel anti-babesial compounds is ongoing, the specific efficacy of this compound has not been reported.

Induction of Apoptosis in Select Cell Lines

Specific research on the induction of apoptosis in cell lines by this compound is not present in the available literature. Studies have shown that related purine (B94841) analogues, such as 8-aminoadenosine, can enhance radiation-induced apoptosis in human lung adenocarcinoma cells. However, these apoptotic effects are linked to a different molecular structure and cannot be directly extrapolated to this compound.

Structure-Activity Relationship (SAR) Studies in Cellular Contexts

Defining Structural Requirements for Potent Cellular Activity

While direct Structure-Activity Relationship (SAR) studies for this compound are not available, research on related molecules provides insights into the structural requirements for activity in adenosine derivatives. For instance, studies on 2-amino-8-hydroxyadenines have shown that modifications at the C(2)-position can significantly influence biological activity, such as interferon induction. In that context, the nature of the amino substituent was critical for potency.

Separately, the presence of a bulky substituent at the C(8) position, such as bromine, is known to force the ribose moiety into a syn conformation. This conformational change is a critical determinant of how the molecule interacts with biological targets like adenosine receptors. However, a comprehensive SAR study combining the 2-amino and 8-bromo substitutions to define requirements for a specific cellular activity has not been published.

Quantitative Structure-Activity Relations (QSAR) for Regulatory Site Binding Affinities

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and statistical methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach quantifies the relationship by correlating physicochemical properties or structural features of molecules with their effects, such as binding affinity to a biological target. nih.govd-nb.info For adenosine derivatives, including this compound, QSAR studies are instrumental in understanding the structural requirements for potent and selective binding to various regulatory sites, such as those on adenosine receptors and protein kinases. nih.govresearchgate.net By analyzing how specific substitutions on the purine ring and ribose moiety affect binding, QSAR models can guide the rational design of novel ligands with desired pharmacological profiles. ajrconline.orgbuct.edu.cn

A QSAR study using the Minimal Topologic Difference (MTD) method was conducted on a series of cyclic AMP (cAMP) derivatives with bulky substituents at the C2 and C8 positions to determine their relative binding affinities for the regulatory sites of protein kinases cAKI and cAKII (specifically sites AI, BI, AII, and BII). researchgate.net The analysis considered parameters such as the lipophilicity of the nitrogenous base, the stereochemistry of thiophosphate derivatives, and the presence of a protonated aliphatic amino group. researchgate.net The results of this analysis revealed distinct structural requirements for each binding site. For instance, the BI and BII receptors demonstrated a pronounced hydrophobic character. researchgate.net The study highlighted that C8-substituted derivatives were generally poor substrates, a characteristic attributed to the restricted rotation around the glycosidic bond. researchgate.net Thiophosphoric acid derivatives, particularly those with an equatorial sulfur atom, showed reduced affinity for all four receptor sites. researchgate.net Such models provide a theoretical framework for predicting the binding affinity of new derivatives based on their structural attributes.

The principles of QSAR are further elucidated by examining the specific binding affinities of various 2-substituted and 8-substituted adenosine analogs at different human adenosine receptor (AR) subtypes. The data illustrates how modifications at these positions quantitatively impact receptor affinity and selectivity.

| Compound | Substitution (R1 at C2) | Substitution (R2 at C8) | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|---|---|

| 8-bromo-9-ethyl-2-phenetoxyadenine | -OCH2CH2Ph | -Br | hA2AAR | 1.7 | researchgate.net |

| 9-ethyl-8-(2-furyl)-2-phenetoxyadenine | -OCH2CH2Ph | 2-furyl | hA2AAR | 2.2 | researchgate.net |

| 2-(1-Hexynyl)adenosine | -C≡C-(CH2)3CH3 | -H | A1 (rat) | 126.5 | researchgate.net |

| 2-(1-Hexynyl)adenosine | -C≡C-(CH2)3CH3 | -H | A2 (rat) | 2.8 | researchgate.net |

| 8-Phenylethynyl-9-ethyladenine | -H | -C≡C-Ph | hA3AR | in nM range | d-nb.info |

The data indicate that substitutions at both the C2 and C8 positions are critical determinants of binding affinity and receptor selectivity. For example, the introduction of a phenethoxy group at C2 and a bromine atom at C8 results in a compound with high affinity for the human A₂A adenosine receptor (hA₂AAR), with a Ki value of 1.7 nM. researchgate.net Replacing the 8-bromo substituent with a 2-furyl group maintains high affinity (Ki = 2.2 nM), demonstrating that this position can accommodate different cyclic structures. researchgate.net

Further analysis of structure-activity relationships reveals the influence of different types of substituents. Alkynyl chains at the C2 position can confer high affinity and selectivity for the A₂A receptor subtype. d-nb.info Conversely, placing similar alkynyl chains at the C8 position tends to decrease affinity for A₁, A₂A, and A₂B receptors but can improve affinity and selectivity for the A₃ subtype. d-nb.info

| Compound Series | General Structure | Key Structural Features | Observed Effect on Binding Affinity | Reference |

|---|---|---|---|---|

| 2-Alkynyladenosines | Adenosine with alkynyl group at C2 | Varying length and nature of alkynyl chain | Good affinity and slight selectivity for hA2AAR. | d-nb.info |

| 8-Alkynyl-9-ethyladenines | 9-Ethyladenine with alkynyl group at C8 | Varying length and nature of alkynyl chain | Lower affinity for hA1, hA2A, hA2B ARs, but improved affinity for hA3AR. | d-nb.info |

| 2-Amino-N6-substituted adenosines | Adenosine with amino group at C2 and substitution at N6 | Hydroxyphenyl)ethyl group at N6 | A 2-amino group modestly enhances inhibitory potency against T. brucei PGK compared to analogues without it. | acs.org |

| 2,8-Disubstituted-N6-substituted 4'-thionucleosides | 4'-Thionucleoside with substitutions at C2, C8, and N6 | Hydrophobic C8-heteroaromatic ring | Converts hA2AAR agonists into antagonists while maintaining hA3AR affinity. | nih.govresearchgate.net |

The presence of a 2-amino group, as found in this compound, has also been studied. In a series of N⁶-substituted adenosine analogues designed as inhibitors for Trypanosoma brucei phosphoglycerate kinase (PGK), the inclusion of a 2-amino group led to a modest preference and a 23-fold improvement in inhibitory activity for the best compound compared to adenosine. acs.org This suggests that the 2-amino moiety can form favorable interactions within the binding site of certain enzymes. The combination of substitutions, such as in N⁶,N²-disubstituted adenosine analogues, can lead to a significant additive effect, resulting in compounds with 100-fold greater potency than the original adenosine template against T. brucei PGK. acs.org These findings underscore the power of QSAR in systematically exploring chemical space to optimize ligand-receptor interactions.

Methodological Advancements and Research Applications

Utility as Biochemical Probes in Ligand-Binding and Receptor Studies

8-substituted nucleoside analogues are valuable biochemical probes for exploring the interactions between ligands and their protein receptors. The substitution at the 8-position of the adenine (B156593) base, such as with a bromine atom, encourages the nucleoside to adopt a syn conformation. acs.org This is in contrast to the more common anti conformation preferred by natural nucleosides in solution. acs.org This conformational preference makes 8-bromoadenosine (B559644) an excellent tool for probing the active sites of enzymes that bind their natural ligands in a syn conformation. acs.org

The study of G protein-coupled receptors (GPCRs), a large family of membrane receptors involved in numerous signaling pathways, has benefited from these probes. nih.gov Site-directed fluorescence labeling, for instance, allows researchers to detect conformational changes in purified receptors upon ligand binding. nih.gov Allosteric ligands, which bind to a site distinct from the primary (orthosteric) binding site, can modulate receptor activity, and probes help in understanding the unique structural states these ligands induce. nih.gov

Furthermore, 8-bromoadenosine has been utilized as an inhibitor of guanine (B1146940) nucleotide-binding proteins (G-proteins), demonstrating its utility in dissecting cellular signaling pathways. hodoodo.com By studying the binding kinetics and functional effects of such analogues, researchers can gain detailed insights into receptor activation mechanisms, protein-ligand interactions, and the structural basis for allosteric modulation. mdpi.comfrontiersin.org

Application in Crystal-Based Compound Screening for Novel Nucleoside Analogues

A significant advancement in drug discovery has been the use of 8-bromoadenosine in crystal-based screening methods to identify new therapeutic agents. frontiersin.orgnih.gov One innovative approach targeted the glucose-regulated protein 78 kDa (GRP78) of Plasmodium falciparum, the parasite responsible for malaria. nih.gov GRP78 is an essential molecular chaperone protein, making it an attractive drug target. nih.gov

In this research, scientists first crystallized the nucleotide-binding domain (NBD) of P. falciparum GRP78 in a complex with 8-bromoadenosine. frontiersin.orgnih.gov These stable protein-ligand crystals were then used in a high-throughput screening process. A library of other nucleoside analogues was introduced to the crystals using a novel DMSO-driven crystal-ligand replacement method. frontiersin.orgnih.gov Compounds from the library that could displace 8-bromoadenosine and bind to the active site stabilized the crystal lattice, preventing the crystals from dissolving. frontiersin.orgnih.gov In contrast, crystals soaked with non-binding compounds dissolved within 24 hours. nih.gov

This method allowed for the rapid identification of eight 'hit' compounds that successfully bound to the GRP78 active site, which was subsequently confirmed by X-ray crystallography. frontiersin.orgnih.gov This crystal-based screening strategy, initiated with an 8-bromoadenosine complex, serves as a powerful and efficient platform for discovering novel and selective antimalarial inhibitors and can be adapted for other protein targets. frontiersin.orgnih.gov

Implementation in DNA/RNA Conformation and Stability Investigations (e.g., DNA Origami Nanoframe Supports)

The incorporation of 8-bromoadenosine into nucleic acid structures provides a powerful means to study their conformation, stability, and response to damage. A key application is in the field of DNA nanotechnology, particularly with DNA origami structures. nih.govacs.org Researchers have used DNA origami nanoframes, which support two parallel DNA duplexes, to evaluate the effects of modified nucleosides on radiation-induced DNA damage. nih.govacs.org

In these studies, 8-bromoadenosine was substituted for adenosine (B11128) in one of the DNA strands. acs.org Upon irradiation, the strand containing 8-bromoadenosine showed a significant increase in the total number of DNA lesions compared to an unmodified strand. nih.govacs.org This radiosensitizing effect highlights a different damage mechanism compared to other modifiers like 2'-deoxy-2'-fluorocytidine, which led to more double-strand breaks. nih.govacs.org This approach using DNA origami provides a controlled system to investigate the direct and "bystander" effects of radiation damage on DNA. nih.govacs.org

Beyond DNA damage, 8-bromoadenine (B57524) (br⁸A), the base component of 8-bromoadenosine, has been used to investigate and manipulate the stability of non-canonical DNA structures like G-quadruplexes (GQs). nih.gov The substitution of adenine with 8-bromoadenine in tetramolecular GQs was found to markedly increase the thermal stability of these structures. nih.govresearchgate.net This stabilizing effect is attributed to the bulky bromine atom at the C8 position, which forces the glycosidic bond into a syn conformation, favoring the formation of stable G-quadruplex assemblies. nih.govresearchgate.net

Precursor for Photoaffinity Labeling Reagents (e.g., 8-azidoadenine (B1229929) derivatives)

8-bromoadenosine is a critical precursor for the chemical synthesis of 8-azidoadenosine (B559645) and its nucleotide derivatives (e.g., 8-azido-ATP). researchgate.netsmolecule.comresearchgate.net These azido-compounds are potent photoaffinity labeling (PAL) reagents, which are invaluable tools for identifying and characterizing ligand binding sites within proteins. biologiachile.clmdpi.comnih.gov

The synthesis involves a nucleophilic substitution reaction where the bromine atom at the 8-position of 8-bromoadenosine is replaced by an azide (B81097) group (N₃) from a source like lithium azide or sodium azide. researchgate.netsmolecule.com The resulting 8-azidoadenine derivative is chemically inert in the dark but becomes highly reactive upon exposure to UV light. smolecule.combiologiachile.cl This photoactivation generates a reactive nitrene intermediate that can form a stable, covalent bond with nearby amino acid residues at the specific binding site of a target protein. biologiachile.clnih.gov

This technique has been widely applied to study nucleotide-binding proteins. For example, 8-azido-ATP has been used to label and characterize the nucleotide-binding sites of F₁-ATPases and ecto-nucleotidases. biologiachile.clnih.gov By irreversibly binding to the active site upon photoactivation, these reagents allow researchers to map the binding pocket, identify key amino acid residues, and elucidate the structure-function relationships of these important enzymes. biologiachile.clnih.gov

Future Research Directions

Development of Advanced Synthetic Routes for Complex 2-Amino-8-bromoadenosine Analogues

The development of novel and efficient synthetic methodologies is crucial for generating a diverse library of this compound analogues for structure-activity relationship (SAR) studies. Future research should focus on creating more complex and targeted derivatives.

One promising approach involves leveraging 8-bromoadenosine (B559644) as a versatile starting material. For instance, substitution reactions at the C8 position can be used to introduce a wide range of functionalities. Research has demonstrated the synthesis of various N-substituted analogues by reacting 8-bromoadenosine with different amines under microwave irradiation, yielding compounds like (2R,3R,4S,5R)-2-(6-amino-8-((2-chlorobenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (HP10) and (2R,3R,4S,5R)-2-(6-amino-8-(benzyl(methyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (HP9). frontiersin.org Further exploration of this method with a broader array of amines and other nucleophiles could yield novel compounds with unique biological activities. frontiersin.orgacs.org

Another key area is the modification of the ribose moiety. New synthetic routes have been developed for 2'-O-allylribonucleoside-3'-O-phosphoramidites, including those derived from 2,6-diaminopurine (B158960) riboside (a close analogue of 2-aminoadenosine). nih.gov Applying similar strategies to this compound could produce analogues with altered pharmacokinetic properties, such as increased stability or enhanced cellular uptake.

Furthermore, advanced coupling reactions can be employed to create highly complex analogues. For example, Sonogashira coupling of 8-bromoadenosine with terminal alkynes has been used to synthesize C8-alkynyl derivatives, such as 8-[2-(1,12-dicarba-closo-dodecaboran-1-yl)ethynyl] adenosine (B11128). nih.gov Exploring similar palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) at the C8 position of this compound could significantly expand the accessible chemical space. The synthesis of analogues with modifications at multiple positions, such as the N6 and C2 positions, has also been reported for related adenine (B156593) derivatives and represents a viable strategy for generating potent and selective compounds. nih.govnih.gov

| Analogue Type | Synthetic Strategy | Starting Material | Example Product |

| C8-amino derivatives | Nucleophilic substitution with amines | 8-Bromoadenosine | 8-N-Methylaminotoyocamycin |

| C8-alkynyl derivatives | Sonogashira coupling | 8-Bromoadenosine | 8-[2-(1,12-dicarba-closo-dodecaboran-1-yl)ethynyl] adenosine |

| Multi-substituted | Sequential substitutions | 6,8-Dichloropurine | N6-benzyl-8-chloro-adenine |

| Ribose-modified | Allylation and phosphitylation | 2,6-Diaminopurine riboside | 2'-O-allyl-2,6-diaminopurine riboside synthon |

Deeper Elucidation of Molecular Recognition Specificity and Off-Target Interactions

A thorough understanding of how this compound and its analogues interact with their biological targets is fundamental for their development as specific molecular probes or therapeutic agents. Future research must focus on elucidating the structural basis of their molecular recognition and identifying potential off-target interactions.

High-resolution structural techniques, such as X-ray crystallography and cryo-electron microscopy, are essential. For example, the crystal structure of archaeal ADP-dependent glucokinase (ADPGK) in complex with 8-bromoadenosine monophosphate (8-Br-AMP) revealed that the bromine substitution induces significant structural changes in the enzyme's active site, explaining its inhibitory mechanism. nih.gov Similar structural studies with this compound analogues and their targets would provide critical insights for rational design. The bromine atom at the C8 position is known to favor the syn conformation of the glycosidic bond, a feature that can influence binding specificity and stabilize interactions, as observed in DNA quadruplexes. researchgate.net

Beyond the intended targets, identifying and characterizing off-target interactions is crucial for predicting and mitigating potential side effects. It has been shown that 8-bromoadenosine can interact with proteins like human serum albumin, which could affect its bioavailability and distribution. ebi.ac.uk A systematic screening of this compound derivatives against a panel of proteins, including kinases, G-protein coupled receptors, and other nucleotide-binding proteins, is warranted. lookchem.comnih.gov Computational tools, such as the PatchSearch web server, can be employed to predict potential off-target proteins based on structural conservation of binding sites, helping to prioritize experimental validation. nih.gov

| Interaction Aspect | Research Approach | Key Findings/Goals |

| Target Recognition | X-ray Crystallography, NMR Spectroscopy | Determine 3D structure of ligand-protein complexes; understand the role of the 2-amino and 8-bromo groups in binding specificity. nih.gov |

| Conformational Effects | Molecular Modeling, NMR | Analyze how the 8-bromo substituent influences the glycosidic bond conformation (syn vs. anti) and its impact on target engagement. researchgate.net |

| Off-Target Profiling | In vitro binding assays (e.g., against kinase panels), Affinity Chromatography | Systematically identify unintended binding partners to assess selectivity. |

| Predictive Screening | Computational tools (e.g., PatchSearch) | In silico identification of potential off-targets for subsequent experimental verification. nih.gov |

Comprehensive Understanding of Cellular Translocation and Intracellular Kinetics

For this compound to be effective as a biological tool or therapeutic agent, it must reach its intracellular site of action. Therefore, a comprehensive understanding of its transport across the cell membrane and its subsequent intracellular fate is essential.

Future research should aim to identify the specific transporters responsible for the cellular uptake of this compound and its analogues. Eukaryotic cells possess a variety of nucleoside transporters with different substrate specificities. oatext.com Studies are needed to determine which of these transporters recognize and translocate this compound. This can be achieved using transporter-deficient cell lines or by competition assays with known transporter substrates.

Once inside the cell, the intracellular kinetics—including metabolism, distribution, and residence time—must be characterized. The stability of the compound to enzymatic modification, such as phosphorylation by kinases or degradation by phosphorylases and deaminases, will significantly influence its activity and duration of action. For instance, the phosphorylation state of related adenosine analogues is critical for their biological activity. nih.gov Advanced imaging techniques, such as fluorescence microscopy with tagged analogues or mass spectrometry imaging, could be used to visualize the subcellular localization and concentration of the compound over time. Understanding these processes is key to designing analogues with improved cellular penetration and desired intracellular behavior. nih.govumich.edu

Leveraging Computational Approaches for Rational Design and Predictive Modeling Based on SAR Data

Computational methods are indispensable tools for accelerating the drug discovery and design process. For this compound, integrating computational modeling with experimental structure-activity relationship (SAR) data can guide the rational design of new analogues with enhanced potency and selectivity. nih.govresearchgate.net

Future work should involve the development of robust quantitative structure-activity relationship (QSAR) models. By correlating the structural features of a series of this compound analogues with their biological activity, these models can predict the potency of virtual compounds before their synthesis, saving time and resources. ucl.ac.uk

Molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the binding modes of these ligands with their protein targets. acs.orgpreprints.org These simulations can help to understand why certain substitutions enhance affinity while others are detrimental. For example, MD simulations can reveal how the 8-bromo substituent and the 2-amino group contribute to the stability of the ligand-protein complex and whether they form key hydrogen bonds or other interactions. researchgate.netacs.org Such computational insights are critical for a "design-test-refine" cycle, where predictions from computational models are used to design the next generation of compounds for synthesis and biological evaluation. nih.gov

Furthermore, multiscale computational approaches can be used to model more complex phenomena, such as the mechanism by which 8-bromoadenosine can act as a radiosensitizer, by elucidating the reaction pathways of radicals formed upon irradiation. acs.orgacs.org

| Computational Method | Application for this compound | Objective |

| QSAR | Correlate structural properties of analogues with biological activity. | Predict the potency of new, unsynthesized analogues. ucl.ac.uk |

| Molecular Docking | Predict the binding pose of analogues in a protein's active site. | Identify key interactions and guide the design of modifications to improve affinity. preprints.org |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-protein complex over time. | Assess the stability of binding and understand the energetic contributions of different functional groups. researchgate.netacs.org |

| Free Energy Calculations | Calculate the binding free energy of analogues to a target. | Provide a quantitative prediction of binding affinity to rank potential compounds. acs.org |

Q & A

Q. Methodological Answer :

- NMR : Use - and -NMR in deuterated DMSO to confirm bromine and amine group positions. Compare spectra with PubChem reference data .

- Mass Spectrometry : High-resolution ESI-MS (e.g., Q-TOF) to verify molecular ion peaks (expected m/z 330.14 ± 0.5) .

- HPLC : Monitor retention times against a certified standard under gradient elution (C18 column, 0.1% TFA in HO/MeCN) .

Advanced: How does the bromine substitution at the 8-position influence stability under physiological conditions?

Methodological Answer :

The 8-bromo group increases steric hindrance, reducing susceptibility to enzymatic deamination. Test stability via:

- pH-Dependent Degradation : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; quantify degradation products via UPLC .

- Enzymatic Assays : Use adenosine deaminase (ADA) and compare reaction rates with unmodified adenosine . Report half-life (t) and IC values .

Advanced: What experimental designs are optimal for studying this compound’s interactions with adenosine receptors?

Q. Methodological Answer :

- Radioligand Binding Assays : Use -labeled agonists/antagonists (e.g., CGS-21680 for A receptors) to measure competitive binding affinity (K) .

- Functional cAMP Assays : Transfect HEK293 cells with receptor plasmids; quantify cAMP levels via ELISA after exposure to this compound .

- Molecular Dynamics Simulations : Model receptor-ligand interactions using software like AutoDock Vina to predict binding modes .

Advanced: How can researchers resolve contradictory data on the compound’s cytotoxicity in different cell lines?

Q. Methodological Answer :

- Dose-Response Curves : Test across 5–10 concentrations (1 nM–100 µM) in multiple cell lines (e.g., HeLa, HEK293, primary lymphocytes) .

- Mechanistic Profiling : Use RNA-seq to identify pathways affected (e.g., apoptosis vs. proliferation) and validate via CRISPR knockouts .

- Batch Variability Checks : Compare results across independently synthesized batches to rule out impurity-driven effects .

Advanced: What strategies ensure reproducibility in studies involving this compound?

Q. Methodological Answer :

- Standardized Protocols : Adopt CONSORT or ARRIVE guidelines for experimental reporting, including solvent lot numbers and instrument calibration details .

- Blinded Analysis : Assign sample preparation and data interpretation to separate teams to reduce bias .

- Open Data Repositories : Share raw NMR/MS spectra and cell viability datasets on platforms like Zenodo or Figshare .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives?

Q. Methodological Answer :

- Scaffold Modifications : Synthesize analogs with halogen (Cl, F) or methyl substitutions at positions 2 and 8; compare binding affinities .

- Free Energy Perturbation (FEP) : Use computational tools to predict substituent effects on receptor binding energy .

- In Vivo Validation : Test top candidates in murine models for pharmacokinetics (AUC, C) and toxicity (ALT/AST levels) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |